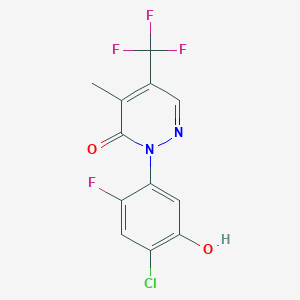
N-Pyrrolidino Amidinyl Ceftobiprole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pyrrolidino Amidinyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. Ceftobiprole is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . This compound is a modified version designed to enhance its pharmacological properties and broaden its application in treating bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Amidinyl Ceftobiprole involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of industrial-grade reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
N-Pyrrolidino Amidinyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert certain functional groups to their reduced forms, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
N-Pyrrolidino Amidinyl Ceftobiprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and stability of cephalosporin derivatives.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
N-Pyrrolidino Amidinyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds include other cephalosporin derivatives such as:
Ceftaroline: Another fifth-generation cephalosporin with activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin commonly used to treat a variety of infections.
Uniqueness
N-Pyrrolidino Amidinyl Ceftobiprole is unique due to its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties. Its ability to bind to multiple PBPs and inhibit their activity makes it a potent antibiotic for treating severe and resistant infections .
特性
分子式 |
C21H24N10O6S2 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11+/t10-,12-,18-/m1/s1 |
InChIキー |
RJEVRNDMGJEHQM-WOGZHUDSSA-N |
異性体SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C(=N)N |
正規SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)







